1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine
Overview
Description
1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a thiophene-sulfonyl group and a piperidine-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the thiophene-sulfonyl group through a sulfonylation reaction. The piperidine-carbonyl group can be introduced via a carbonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene-sulfonyl group can enhance binding affinity and specificity, while the piperidine-carbonyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazine
- 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine
- 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]morpholine
Uniqueness: 1-Methyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The position of the thiophene-sulfonyl and piperidine-carbonyl groups can significantly impact the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-16-7-9-17(10-8-16)15(19)13-4-2-6-18(12-13)23(20,21)14-5-3-11-22-14/h3,5,11,13H,2,4,6-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNLXHCHPGNLLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.